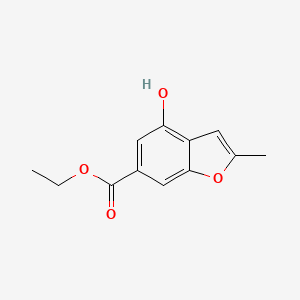

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Vue d'ensemble

Description

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate.

Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the benzofuran ring.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-methylbenzofuran-6-methanol.

Substitution: Formation of ethyl 4-alkoxy-2-methylbenzofuran-6-carboxylate.

Applications De Recherche Scientifique

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in various chemical transformations.

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate can be compared with other benzofuran derivatives:

Ethyl 4-hydroxybenzofuran-6-carboxylate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and reactivity.

4-Hydroxy-2-methylbenzofuran-6-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

Activité Biologique

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview

This compound, with the molecular formula C12H12O4, is a derivative of benzofuran. Its structure includes a benzene ring fused to a furan ring, which contributes to its unique chemical properties. The compound is primarily synthesized through a series of reactions involving starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate, followed by condensation, cyclization, and esterification processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Properties

The compound also displays notable antioxidant properties. It has been observed to scavenge free radicals effectively, reducing oxidative stress in cellular environments. This activity is critical in preventing damage to cellular components such as DNA and lipids, which can lead to various diseases including cancer .

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, it has been found to inhibit cell proliferation in human cancer cell lines with IC50 values comparable to known anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound may interact with reactive oxygen species (ROS), neutralizing them and thereby protecting cells from oxidative damage.

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : this compound may interfere with cell cycle regulation and promote programmed cell death by activating caspase pathways .

Comparative Analysis with Related Compounds

When compared to other benzofuran derivatives, this compound shows unique properties that may enhance its biological activities:

Table 2: Comparison with Other Benzofuran Derivatives

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxybenzofuran-6-carboxylate | Lacks methyl group | Lower reactivity |

| Mthis compound | Methyl ester instead of ethyl | Different solubility |

| 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid | Free acid form | Different reactivity |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Efficacy : A study comparing this compound with standard anticancer drugs revealed superior activity against specific cancer cell lines, indicating its potential as a lead compound for drug development .

- Antimicrobial Testing : In vitro assays demonstrated that this compound could effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIJABWOZOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467856 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894779-28-3 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.